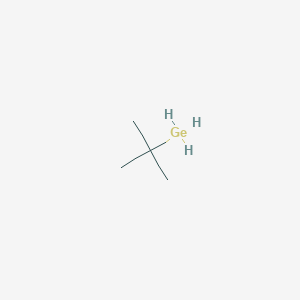
Tert-butylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Tert-butylgermane can be synthesized through the reaction of germanium tetrachloride with tert-butyllithium under an inert atmosphere. The reaction proceeds as follows:
GeCl4+LiC4H9→Ge(C4H9)4+LiCl
The product is then purified through distillation or other extraction methods to obtain pure this compound .
化学反応の分析
Tert-butylgermane undergoes various chemical reactions, including:
科学的研究の応用
Tert-butylgermane has several scientific research applications:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the semiconductor industry for the deposition of germanium thin films.
作用機序
The mechanism by which tert-butylgermane exerts its effects involves its interaction with molecular targets and pathways. For example, in the semiconductor industry, it acts as a precursor for the deposition of germanium thin films through chemical vapor deposition processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Tert-butylgermane can be compared with other organogermanium compounds such as:
Trimethylgermane: Similar in structure but with three methyl groups instead of a tert-butyl group.
Triethylgermane: Similar in structure but with three ethyl groups instead of a tert-butyl group.
Tetramethylgermane: Contains four methyl groups. This compound is unique due to its tert-butyl group, which provides different steric and electronic properties compared to other organogermanium compounds.
特性
分子式 |
C4H12Ge |
|---|---|
分子量 |
132.77 g/mol |
IUPAC名 |
tert-butylgermane |
InChI |
InChI=1S/C4H12Ge/c1-4(2,3)5/h1-3,5H3 |
InChIキー |
ZYTLADNCBYKKJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[GeH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


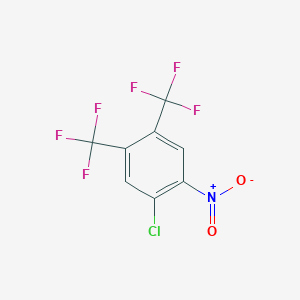
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14120548.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)
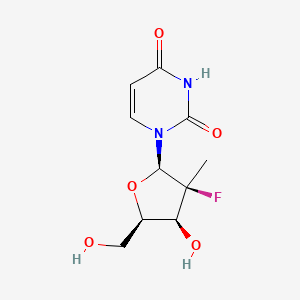

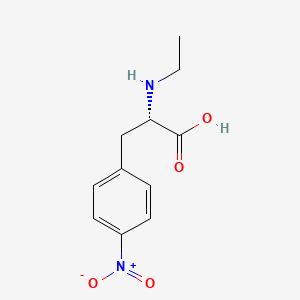
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)

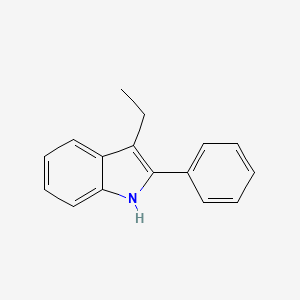
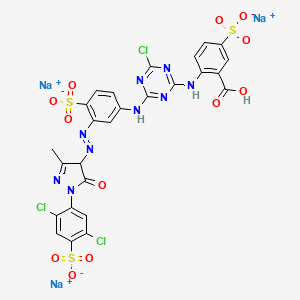
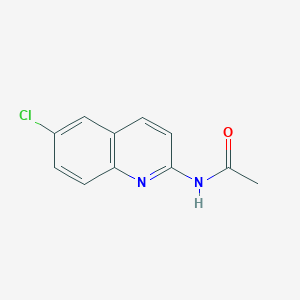
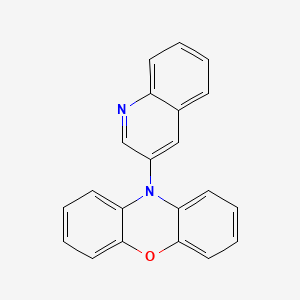
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)
